![molecular formula C18H19NO4S B2441610 2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448060-49-8](/img/structure/B2441610.png)
2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone
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Overview
Description
“2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone” is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
- Researchers have synthesized pyrrolidine derivatives for various targets, including selective androgen receptor modulators (SARMs) and other bioactive molecules .
- Asano et al. optimized the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives, aiming to modify the pharmacokinetic profile. These compounds exhibit selectivity for androgen receptors .
- The compound can be synthesized from different cyclic or acyclic precursors. Researchers have explored ring construction strategies and functionalization of preformed pyrrolidine rings, such as proline derivatives .
- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
Medicinal Chemistry and Drug Discovery
Selective Androgen Receptor Modulators (SARMs)
Chemical Synthesis and Functionalization
Stereochemistry and Biological Activity
Mechanism of Action
properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(14-23-15-7-3-1-4-8-15)19-12-11-17(13-19)24(21,22)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBMRVSVIOLESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone |
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